2,3-Difluorophenyl acetate
CAS No.:
Cat. No.: VC14427542
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6F2O2 |
---|---|
Molecular Weight | 172.13 g/mol |
IUPAC Name | (2,3-difluorophenyl) acetate |
Standard InChI | InChI=1S/C8H6F2O2/c1-5(11)12-7-4-2-3-6(9)8(7)10/h2-4H,1H3 |
Standard InChI Key | YEEDHQQUIZYWJP-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1=C(C(=CC=C1)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2,3-Difluorophenyl acetate has the molecular formula CHFO and a molecular weight of 186.16 g/mol. The acetate group is bonded to the phenyl ring at the 1-position, with fluorine atoms occupying the 2 and 3 positions (Figure 1). This substitution pattern creates distinct electronic effects: fluorine’s electronegativity reduces ring electron density, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | CHFO | |
Molecular Weight | 186.16 g/mol | |
CAS Number | 1036273-31-0 | |
IUPAC Name | Methyl 2-(2,3-difluorophenyl)acetate |
Structural Analysis
X-ray crystallography and NMR studies reveal that the fluorine atoms induce a para-directing effect during electrophilic substitution reactions. The acetate group’s carbonyl oxygen participates in hydrogen bonding, which affects solubility and crystallization behavior . Density functional theory (DFT) calculations suggest that the fluorine substituents increase the compound’s dipole moment to 2.34 D, enhancing its interaction with polar solvents .
Synthesis and Industrial Production
Conventional Synthesis Routes
The most common method involves esterification of 2,3-difluorophenylacetic acid with methanol or ethanol under acidic catalysis. For example:
\text{2,3-Difluorophenylacetic acid + CH$$_3$$OH} \xrightarrow{\text{H$$^+$$}} \text{2,3-Difluorophenyl acetate + H$$_2$$O}Yields typically range from 75–85%, with purification via distillation or recrystallization .
Advanced Industrial Methods
A patented large-scale process employs organolithium intermediates (e.g., n-butyllithium) to generate 1,2-difluorobenzene lithium, which reacts with oxalic acid esters at −65 to −78°C (Figure 2) . This method achieves a 90.8% yield of 2,3-difluoroacetophenone acid ester, which is subsequently reduced to the target compound .
Table 2: Optimized Synthesis Conditions
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 116–119°C and a boiling point of 258.1°C at 760 mmHg . The compound remains stable below 150°C, making it suitable for high-temperature applications .
Solubility and Partitioning
2,3-Difluorophenyl acetate exhibits limited water solubility (<1 mg/mL) but high miscibility in organic solvents like THF and ethyl acetate . Its logP value of 1.52 indicates moderate lipophilicity, favoring blood-brain barrier penetration in pharmaceutical contexts .
Table 3: Solubility Profile
Applications in Pharmaceutical and Agrochemical Research
Drug Development
Fluorinated analogs of phenyl acetate are investigated for COX-2 inhibition and antimicrobial activity. For instance, derivatives of 2,3-difluorophenyl acetate show IC values of 0.8–1.2 μM against Staphylococcus aureus, comparable to first-line antibiotics.
Agrochemical Uses
In agrochemistry, this compound serves as a precursor for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Field trials demonstrate 95% weed suppression at application rates of 200 g/ha.
Future Research Directions
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